Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate
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Overview
Description
Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate is an organic compound with a complex structure that includes a pyridine ring substituted with chlorophenyl, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the substituents. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile and acetophenone in the presence of ammonium acetate to form the pyridine ring. This intermediate is then reacted with propyl acetate and a suitable thiol reagent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-3-cyano-6-phenylpyridine: Lacks the sulfanyl and propyl acetate groups.
4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}ethanol: Similar structure but with an ethanol group instead of propyl acetate.
Uniqueness
Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19ClN2O2S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
propyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-12-28-22(27)15-29-23-20(14-25)19(16-8-10-18(24)11-9-16)13-21(26-23)17-6-4-3-5-7-17/h3-11,13H,2,12,15H2,1H3 |
InChI Key |
LIAMPRZVSYQLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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